ORM-3819

Phosphodiesterase inhibition cAMP signaling Isoform selectivity

ORM-3819 (CAS 360794-85-0) is a chiral pyridazinone-based inodilator with a molecular formula of C₁₉H₁₉N₅O₅ and molecular weight of 397.38 g/mol. The compound combines high-affinity binding to cardiac troponin C (cTnC) with potent and selective phosphodiesterase III (PDE III) inhibition.

Molecular Formula C19H19N5O5
Molecular Weight 397.4 g/mol
Cat. No. B609771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORM-3819
SynonymsORM-3819
Molecular FormulaC19H19N5O5
Molecular Weight397.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10-/t11-/m1/s1
InChIKeyZGGBTNDTFFNWRD-BPXUPMHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ORM-3819: Dual-Action PDE III Inhibitor and Ca2+ Sensitizer for Cardiac Research – Procurement Guide


ORM-3819 (CAS 360794-85-0) is a chiral pyridazinone-based inodilator with a molecular formula of C₁₉H₁₉N₅O₅ and molecular weight of 397.38 g/mol . The compound combines high-affinity binding to cardiac troponin C (cTnC) with potent and selective phosphodiesterase III (PDE III) inhibition [1]. Originally developed by Orion Pharma as a levosimendan analog, ORM-3819 exerts positive inotropy through a distinct dual mechanism: cTnC-dependent Ca²⁺ sensitization central to the contractile regulatory process plus PDE III isozyme blockade, while its vasodilatory profile uniquely involves voltage-gated potassium (Kᵥ) channel activation rather than the ATP-sensitive K⁺ channels targeted by levosimendan [2].

Why Generic Substitution of ORM-3819 with Levosimendan or Milrinone Fails in Cardiac Research


Although ORM-3819, levosimendan, and milrinone share the broad classification of inodilators, they cannot be interchanged in rigorous research settings due to fundamental differences in Ca²⁺ sensitization kinetics, PDE isoform selectivity, vasodilatory ion channel targeting, and impact on diastolic function. Levosimendan primarily acts as a Ca²⁺ sensitizer with ancillary PDE III inhibition and K_ATP channel-mediated vasodilation; milrinone operates exclusively via PDE III inhibition without Ca²⁺ sensitization; ORM-3819 occupies a unique pharmacological niche by pairing cTnC-dependent Ca²⁺ sensitization (ΔpCa₅₀ = 0.12, comparable to levosimendan's ~0.10) with K_v channel-mediated hyperpolarization [1][2]. Critically, ORM-3819's PDE III versus PDE IV selectivity exceeds 12,000-fold—1.5× greater than levosimendan and over 850× greater than milrinone—and, unlike the myosin activator omecamtiv mecarbil, ORM-3819 does not increase diastolic passive force, preserving relaxation [2][3]. These molecular and functional distinctions translate into measurably divergent contractile kinetics, vasodilation mechanisms, and safety profiles, making direct substitution scientifically invalid and a source of irreproducible results.

ORM-3819 Quantitative Differentiation Evidence: Key Comparators for Procurement Decisions


PDE III vs. PDE IV Isoform Selectivity: ORM-3819 Outperforms Levosimendan and Milrinone

ORM-3819 demonstrates a PDE III versus PDE IV selectivity ratio exceeding 12,000-fold, measured on purified isozymes [1]. This selectivity surpasses that of the clinically established inodilator levosimendan (~8,000-fold) and dramatically exceeds milrinone (~14-fold) [1]. Because both PDE III and PDE IV hydrolyze cAMP in vascular smooth muscle, achieving meaningful cAMP elevation for inotropic and vasodilatory effects requires blockade of both isozymes unless selectivity is exceptionally high [1]. ORM-3819's superior selectivity minimizes the risk of off-target PDE IV engagement at therapeutic concentrations, a concern with less selective agents such as milrinone.

Phosphodiesterase inhibition cAMP signaling Isoform selectivity Cardiac inotropy

Vascular Smooth Muscle Hyperpolarization: ORM-3819 Achieves Greater Membrane Potential Change than Levosimendan

In isolated porcine coronary artery preparations, ORM-3819 (120 µM) produced a maximum hyperpolarization of −2.6 ± 0.81 mV (N = 10), which did not differ significantly from the endogenous hyperpolarizing mediator C-type natriuretic peptide (CNP; −3.6 ± 0.38 mV) [1]. In contrast, levosimendan at 3.7 µM produced a significantly smaller hyperpolarization of −1.82 ± 0.44 mV (N = 22, P < 0.05 vs. CNP) [1]. The hyperpolarization induced by ORM-3819 was attenuated by 5 mM 4-aminopyridine, confirming the involvement of voltage-gated potassium (K_v) channels rather than the K_ATP channels activated by levosimendan [1].

Vasodilation Potassium channels Coronary artery Membrane hyperpolarization

Ca2+ Sensitization Kinetics and Diastolic Safety: ORM-3819 vs. Omecamtiv Mecarbil (OM)

In permeabilized guinea pig cardiomyocyte preparations, ORM-3819 increased Ca²⁺ sensitivity of force production (ΔpCa₅₀ = 0.11–0.12) via a cTnC-dependent central mechanism, accompanied by accelerated actin-myosin cross-bridge cycling rates and robust, fast Ca²⁺-contractures [1][2]. This profile is mechanistically distinct from the myosin activator omecamtiv mecarbil (OM), which acts downstream on myosin, decelerates cross-bridge kinetics, prolongs contraction, and critically increases passive force (F_passive) at diastolic [Ca²⁺] levels [1]. ORM-3819 did not increase F_passive at diastolic [Ca²⁺] and did not evoke Ca²⁺ sensitization at very low [Ca²⁺], indicating a preserved diastolic relaxation profile [1].

Calcium sensitization Cardiac troponin C Cross-bridge kinetics Diastolic function

Dual Mechanism Inotropy vs. Pure PDE III Inhibition: ORM-3819 Provides Ca2+ Sensitization Absent in Milrinone

ORM-3819 exerts positive inotropy through two concurrent mechanisms: cTnC-dependent Ca²⁺ sensitization (ΔpCa₅₀ = 0.12 ± 0.01; EC₅₀ = 2.88 ± 0.14 µM in permeabilized guinea pig LV myocytes) and potent PDE III inhibition (IC₅₀ = 3.88 ± 0.3 nM in vitro) [1]. In contrast, milrinone operates solely through PDE III inhibition (IC₅₀ = 0.16–0.90 µM), lacking any direct Ca²⁺ sensitization component [1][2]. The dual mechanism uniquely positions ORM-3819 to enhance contractile force without the Ca²⁺ overload and increased myocardial O₂ consumption associated with pure cAMP-elevating agents [1].

Positive inotropy Phosphodiesterase III Calcium sensitization Cardiac contractility

In Vivo Functional Recovery in Myocardial Stunning: ORM-3819 Restores Regional Contractile Function

In an in vivo canine model of myocardial stunning (12-min ischemia followed by reperfusion), ORM-3819 administration restored percent segmental shortening (%SS) in the ischemic area from a depressed post-ischemic value of 11.0 ± 2.4 to 18.8 ± 3, representing a 70.9% recovery toward the pre-ischemic baseline of 24.1 ± 2.1 [1]. ORM-3819 also restored the depressed LV +dP/dt_max [1]. This functional recovery is attributed to the combined Ca²⁺ sensitization and PDE III inhibitory effects, as decreased myofilament Ca²⁺ sensitivity is a recognized contributor to post-ischemic contractile dysfunction [1].

Myocardial stunning Ischemia-reperfusion Segmental shortening In vivo canine model

ORM-3819 Evidence-Based Application Scenarios for Scientific and Industrial Use


Preclinical Acute Heart Failure Models Requiring Dual-Mechanism Inotropic Support

ORM-3819 is the compound of choice for isolated heart (Langendorff) and in vivo heart failure models where simultaneous Ca²⁺ sensitization and PDE III inhibition are desired without confounding diastolic dysfunction. In Langendorff-perfused guinea pig hearts, ORM-3819 increases LV +dP/dt_max with an EC₅₀ of 8.9 ± 1.7 nM and LV systolic pressure with an EC₅₀ of 7.63 ± 1.74 nM [1]. Intravenous administration in healthy guinea pigs raises LV +dP/dt_max with an EC₅₀ of 0.13 ± 0.05 µM/kg and improves LV −dP/dt_max (EC₅₀ = 0.03 ± 0.02 µM/kg), indicating enhanced both systolic and diastolic function [1]. These well-defined EC₅₀ values enable precise dosing in experimental protocols.

Coronary Vascular Pharmacology and Kv Channel Research

JFor studies investigating voltage-gated potassium (K_v) channel-mediated coronary vasodilation, ORM-3819 provides a superior pharmacological tool compared to levosimendan. ORM-3819 evokes concentration-dependent relaxation (EC₅₀ = 72.2 µM, maximum relaxation 58.1%) of KCl-precontracted porcine coronary arteries and produces hyperpolarization (−2.6 ± 0.81 mV at 120 µM) that is statistically equivalent to the endogenous mediator CNP [2]. The K_v channel dependence is confirmed by attenuation with 5 mM 4-aminopyridine [2]. Levosimendan, which targets K_ATP channels, cannot substitute for this K_v-specific mechanism.

Comparative cTnC-Targeted Ca2+ Sensitizer Screening and Mechanistic Studies

ORM-3819 serves as a central-mechanism cTnC-dependent Ca²⁺ sensitizer control in studies comparing distinct modes of myofilament activation. In permeabilized guinea pig cardiomyocytes, ORM-3819 increases Ca²⁺ sensitivity (ΔpCa₅₀ = 0.12 ± 0.01) through direct cTnC binding confirmed by NMR spectroscopy, accelerating cross-bridge cycling without increasing diastolic passive force [1][3]. This profile contrasts with the downstream myosin activator omecamtiv mecarbil, which decelerates cross-bridge kinetics and elevates F_passive at diastolic Ca²⁺ levels [3]. Researchers dissecting central vs. downstream sarcomere activation pathways can use ORM-3819 and OM as mechanistically orthogonal tool compounds in side-by-side protocols.

Myocardial Stunning and Ischemia-Reperfusion Injury Rescue Protocols

ORM-3819 is validated for pharmacological rescue in large-animal models of myocardial stunning. In an in vivo canine model, ORM-3819 restored % segmental shortening in the ischemic area from 11.0 ± 2.4 to 18.8 ± 3 (70.9% recovery) and restored depressed LV +dP/dt_max [1]. The dual Ca²⁺ sensitization plus PDE III inhibition mechanism is hypothesized to address both the reduced myofilament Ca²⁺ responsiveness and the impaired cAMP signaling that contribute to post-ischemic dysfunction [1]. This in vivo efficacy dataset supports ORM-3819 as a reproducible reference compound for stunning rescue studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ORM-3819

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.